6-Bromo-3-chloro-2-(trifluoromethyl)pyridine
Overview
Description
6-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N and a molecular weight of 260.44 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with bromo, chloro, and trifluoromethyl substituents .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Functionalization and Carboxylation
6-Bromo-3-chloro-2-(trifluoromethyl)pyridine has been a subject of interest in chemical research, particularly in the functionalization and carboxylation of halopyridines. Studies have shown that various halopyridines, including this compound, can be converted into different carboxylic acids, a process that is significant in organic synthesis. This transformation utilizes regioexhaustive functionalization techniques to achieve selectivity and efficiency in the production of these acids (Cottet et al., 2004).
Spectroscopic and Structural Analysis
The spectroscopic and structural properties of related halopyridines have been extensively studied, providing valuable insights into their molecular characteristics. These studies include spectroscopic characterizations using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Such research is crucial in understanding the molecular behavior and potential applications of these compounds in various fields including material science and pharmaceuticals (Vural & Kara, 2017).
Synthesis of Derivatives and Intermediates
Research has also focused on the synthesis of various derivatives and intermediates using this compound. These compounds serve as crucial intermediates in the synthesis of more complex chemical structures. For example, the synthesis of pyrazolo[1,5‐a]pyridines from azirines, which involves the use of halopyridines, highlights the compound's role in the creation of novel heterocyclic structures (Greszler & Stevens, 2009).
Antimicrobial Activities
Another significant area of research is the exploration of the antimicrobial properties of halopyridines. Investigations into their interaction with DNA and their antimicrobial activities have revealed potential applications in the development of new antimicrobial agents. Such studies are essential in the ongoing search for novel compounds with antimicrobial efficacy (Evecen et al., 2017).
Safety and Hazards
6-Bromo-3-chloro-2-(trifluoromethyl)pyridine is harmful if inhaled, absorbed through the skin, or swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are often involved in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .
Mode of Action
The mode of action of 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with a transition metal catalyst, such as palladium, to form new carbon-carbon bonds . The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines contribute to their biological activities .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties in some fda-approved drugs .
Result of Action
Compounds containing the trifluoromethylpyridine moiety have been found to exhibit various pharmacological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, dust formation should be avoided, and personal protective equipment should be used when handling the compound .
Properties
IUPAC Name |
6-bromo-3-chloro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIIXISXSYYYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858622 | |
Record name | 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211536-90-1 | |
Record name | 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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